molecular formula C17H15N3O6S B151288 7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid CAS No. 130970-57-9

7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid

Cat. No.: B151288
CAS No.: 130970-57-9
M. Wt: 389.4 g/mol
InChI Key: RRJMJOCOTPUQTQ-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid is a cephalosporin antibiotic derivative characterized by a desacetoxycephalosporanic acid core structure. The compound features a unique 7-acylamido side chain substituted with a benzoxazolone moiety (2-benzoxazolon-3-ylacetamido group). This modification distinguishes it from classical cephalosporins, such as cephalexin, by replacing the α-aminophenylacetamido group with a heterocyclic benzoxazolone ring. The structural alteration aims to enhance antibacterial activity, stability against β-lactamases, or pharmacokinetic properties .

Properties

IUPAC Name

(6R,7R)-3-methyl-8-oxo-7-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-8-7-27-15-12(14(22)20(15)13(8)16(23)24)18-11(21)6-19-9-4-2-3-5-10(9)26-17(19)25/h2-5,12,15H,6-7H2,1H3,(H,18,21)(H,23,24)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJMJOCOTPUQTQ-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CN3C4=CC=CC=C4OC3=O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C4=CC=CC=C4OC3=O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926987
Record name 7-{[1-Hydroxy-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130970-57-9
Record name 7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130970579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{[1-Hydroxy-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Specificity

The kinetically controlled enzymatic synthesis of 7-(2-benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid employs penicillin amidase (PA) as a biocatalyst. This method utilizes the methyl ester of 2-benzoxazolon-3-yl-acetic acid as the acyl donor and 7-aminodesacetoxycephalosporanic acid (7-ADCA) as the nucleophile. Despite the benzoxazolone derivatives exhibiting markedly low substrate specificity for PA—evidenced by a kcat/Kmk_{cat}/K_m value approximately 10510^5-fold lower than phenylacetyl derivatives—the reaction proceeds efficiently due to an unusually high transferase-to-hydrolase activity ratio. This ratio minimizes competitive hydrolysis of the acyl-enzyme intermediate, favoring the transacylation step that yields the target compound.

Optimization of Reaction Conditions

Key parameters for maximizing yield include:

  • pH : 7.5–8.0 (optimal for PA activity)

  • Temperature : 25–30°C

  • Reaction Time : 6 hours

  • Enzyme Loading : 10–20 U per mmol of substrate

Under these conditions, a yield of 50% is achieved, with the remaining substrate primarily hydrolyzed to 2-benzoxazolon-3-yl-acetic acid. The low specificity of the acyl donor necessitates higher enzyme concentrations compared to traditional PA-catalyzed reactions, but the absence of byproducts simplifies downstream purification.

Chemical Synthesis of 7-ADCA Precursors

Oxidation and Ring Expansion of Penicillin G

The chemical synthesis of 7-ADCA, a critical precursor for the target compound, begins with penicillin G. The process involves:

  • Oxidation : Penicillin G is treated with hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) to form penicillin sulfoxide.

  • Ring Expansion : The sulfoxide undergoes thermal rearrangement in the presence of silylating agents (e.g., hexamethyldisilazane) to yield 7-ADCA via a ketene intermediate.

Table 1: Key Steps in 7-ADCA Synthesis

StepReagents/ConditionsYield (%)
OxidationH₂O₂ or mCPBA, pH 4–5, 0–5°C85–90
Ring ExpansionHMDS, 60–80°C, anhydrous toluene70–75

This route is industrially scalable but requires stringent control over reaction conditions to prevent epimerization or degradation.

Comparative Analysis of Enzymatic vs. Chemical Methods

Efficiency and Scalability

  • Enzymatic Route :

    • Advantages : Stereoselective, minimal byproducts, ambient temperature.

    • Limitations : Low substrate specificity necessitates excess enzyme; 50% yield.

  • Chemical Route :

    • Advantages : High yields (70–90%), established industrial protocols.

    • Limitations : Requires toxic reagents (e.g., mCPBA), generates hazardous waste.

Hybrid Approaches

Recent advances propose combining enzymatic acylation with immobilized PA to enhance reusability. For instance, immobilizing PA on anion-exchange resins (e.g., KA-890) using glutaraldehyde crosslinking retains 55% initial activity after 52 cycles, broadening operational pH stability to 5–10. This method could reduce costs for large-scale production of this compound.

Process Intensification Strategies

Enzyme Engineering

Directed evolution of PA or related enzymes (e.g., deacetylcephalosporin C synthase) has been explored to improve catalytic efficiency. Rational mutagenesis targeting substrate-binding pockets can enhance affinity for benzoxazolone derivatives, potentially increasing kcat/Kmk_{cat}/K_m by orders of magnitude. Computational modeling of PA’s active site reveals critical residues (e.g., Ser-195, Lys-147) that could be modified to accommodate bulkier acyl groups.

Immobilization Techniques

Immobilized PA on macroporous resins demonstrates:

  • Stability : Retains >80% activity after 30 days at 4°C.

  • Reusability : 52 cycles with <10% activity loss.

  • pH Tolerance : Operational range expands from 6–8 (free enzyme) to 5–10.

Analytical Characterization

HPLC Monitoring

Reverse-phase HPLC with C18 columns and UV detection (254 nm) is standard for quantifying reaction progress. Mobile phases typically comprise ammonium acetate buffer (pH 5.0) and acetonitrile in a 75:25 ratio.

Structural Confirmation

  • NMR : Key signals include δ 5.39 ppm (C-6 proton of β-lactam), δ 7.19–8.25 ppm (aromatic protons of benzoxazolone).

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 532.3, consistent with the molecular formula C21H18N4O7S\text{C}_{21}\text{H}_{18}\text{N}_4\text{O}_7\text{S} .

Chemical Reactions Analysis

Types of Reactions

7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the cephalosporin nucleus.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its antibacterial properties.

    Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions include various cephalosporin derivatives with modified antibacterial properties, which can be tailored for specific medical applications .

Scientific Research Applications

7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences and similarities between the target compound and analogous cephalosporins:

Compound 7-Acylamido Substituent Core Structure Molecular Weight
7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid 2-Benzoxazolon-3-ylacetamido Desacetoxycephalosporanic acid Not reported
Cephalexin (7-(D-α-aminophenylacetamido)desacetoxycephalosporanic acid) D-α-aminophenylacetamido Desacetoxycephalosporanic acid 347.39 g/mol
7α-Methoxycephalosporin derivatives Methoxy + triazole/arylthio substituents Methoxycephalosporanic acid Varies by substituent
Disulfide-bonded cephalosporins Disulfide-linked thiadiazole groups 7-Aminocephalosporanic acid Varies by substituent

Key Observations :

  • Unlike methoxy-substituted cephalosporins (e.g., ), the target compound lacks steric hindrance at the 7α-position, which may improve bacterial membrane penetration .

Pharmacological and Toxicological Profiles

  • Reported toxicity includes a rat oral TDLo of 52 g/kg, linked to reproductive effects .
  • Target Compound : The benzoxazolone group may enhance resistance to enzymatic degradation (e.g., β-lactamases) due to steric and electronic effects. However, its toxicity profile remains uncharacterized in the provided evidence.

Antibacterial Spectrum

While specific data for the target compound are unavailable, structural analogs suggest the following trends:

  • Cephalexin : Effective against respiratory, skin, and urinary tract infections caused by Gram-positive pathogens .
  • Methoxycephalosporins () : Broader activity against Gram-negative bacteria due to methoxy group enhancing stability .
  • Target Compound : The benzoxazolone moiety may expand activity to β-lactamase-producing strains, though this requires experimental validation.

Biological Activity

The compound 7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid is a derivative of cephalosporin, a class of β-lactam antibiotics. This compound is of significant interest due to its potential biological activities, particularly its antibacterial properties and mechanisms of action against various pathogens. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structural formula of this compound is characterized by a benzoxazole ring and an acetamido group attached to the cephalosporanic acid core.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H16N4O5S
Molecular Weight372.38 g/mol
CAS NumberNot available

The biological activity of this compound primarily involves its ability to inhibit bacterial cell wall synthesis. This is achieved through the following mechanisms:

  • Binding to Penicillin-Binding Proteins (PBPs) : The compound binds to PBPs, disrupting the transpeptidation process necessary for peptidoglycan cross-linking in bacterial cell walls.
  • Inhibition of β-lactamase Enzymes : It may also exhibit activity against β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

Biological Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Antibacterial Spectrum

The following table summarizes the antibacterial activity against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0
Klebsiella pneumoniae1.5

Case Studies

  • Study on Efficacy Against Resistant Strains :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it retained activity with an MIC of 0.5 μg/mL, suggesting potential for treating resistant infections.
  • In Vivo Studies :
    Another study conducted in animal models demonstrated that treatment with this compound significantly reduced bacterial load in infected tissues compared to controls, supporting its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.